

Chemical Structure and Properties of TP748

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Compound of Interest		
Compound Name:	TP748	
Cat. No.:	B15556653	Get Quote

TP748 is a chiral isoxazole derivative that serves as a key building block in the convergent synthesis of tetracycline analogues. Its specific stereochemistry and functional groups are designed for the efficient construction of the tetracycline core.

Chemical Identity

The definitive chemical identity of **TP748** is provided in the table below.

Identifier	Value
Systematic Name	(S)-1-(3-(benzyloxy)isoxazol-5-yl)-N,N-dimethylprop-2-en-1-amine
CAS Number	951698-15-0[1][2][3][4]
Molecular Formula	C15H18N2O2[1][3]
SMILES	CN(C)INVALID-LINK=NO1)C=C[1][3]

Physicochemical Properties

The known physicochemical properties of **TP748** are summarized below. Detailed experimental data such as melting point and boiling point are not publicly available as it is primarily a research intermediate.



Property	Value	Source
Molecular Weight	258.32 g/mol	[1][3][4]
Appearance	White to off-white solid	[1][3]
Solubility	Soluble in DMSO (100 mg/mL)	[1][3]
Storage Conditions	Powder: -20°C for 3 years. In solvent: -80°C for 6 months.	[1][3]

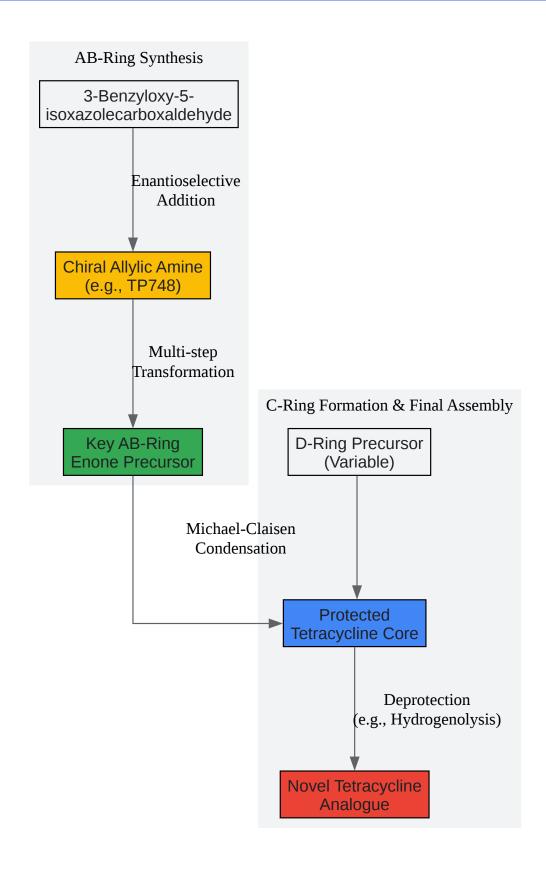
Role in Tetracycline Synthesis and Experimental Protocols

TP748 is an advanced intermediate used in the synthesis of the "AB-ring" enone precursor, a cornerstone of the Myers' group's methodology for producing fully synthetic tetracyclines.[5][6] This approach allows for the creation of a vast array of tetracycline analogues that are inaccessible through traditional semi-synthetic methods.

General Synthetic Workflow

The overall strategy involves the coupling of a highly functionalized AB-ring precursor with a variable D-ring component in a key Michael-Claisen condensation reaction to construct the C-ring and complete the tetracycline scaffold. **TP748** is a precursor to the AB-ring enone.





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Diagram 1: General workflow for the synthesis of novel tetracyclines.



Representative Experimental Protocol: Michael-Claisen Cyclization

The following is a representative protocol for the key C-ring forming reaction, adapted from the methodology published by the Myers' research group, which would utilize a precursor synthesized from intermediates like **TP748**.

Reaction: Stepwise deprotonation of a D-ring precursor followed by addition of the AB-ring enone.

Materials:

- D-ring precursor (e.g., phenyl ester 17)
- AB-ring enone precursor (1)
- Lithium diisopropylamide (LDA)
- N,N,N',N'-Tetramethylethylenediamine (TMEDA)
- Anhydrous Tetrahydrofuran (THF)
- Aqueous hydrofluoric acid (HF)
- Acetonitrile (CH₃CN)
- Palladium on carbon (Pd/C) or Palladium black
- Methanol (CH₃OH), Dioxane
- Hydrogen (H₂) gas

Procedure:

Anion Formation: A solution of the D-ring precursor (3.0 equivalents) in anhydrous THF is cooled to -78 °C under an inert argon atmosphere. TMEDA (6.0 equivalents) is added, followed by the dropwise addition of LDA (3.0 equivalents). The mixture is stirred at -78 °C for 1 hour to ensure complete formation of the benzylic anion.



- Michael-Claisen Condensation: A solution of the AB-ring enone precursor (1.0 equivalent) in anhydrous THF is added to the cold anion solution. The reaction mixture is allowed to warm slowly to -10 °C and stirred for 2-4 hours, during which the Michael-Claisen cyclization occurs to form the protected tetracycline core.
- Quenching and Workup: The reaction is quenched by the addition of saturated aqueous ammonium chloride. The mixture is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over sodium sulfate, and concentrated under reduced pressure.
- Purification: The crude cyclization product is purified by reverse-phase high-performance liquid chromatography (rp-HPLC) to yield the pure, protected tetracycline analogue.
- Deprotection (Step 1 Silyl Group Removal): The purified product is dissolved in a mixture of acetonitrile and aqueous HF. The reaction is stirred at room temperature until TLC or LC-MS analysis indicates complete removal of the silyl protecting groups.
- Deprotection (Step 2 Hydrogenolysis): The intermediate from the previous step is dissolved
 in a methanol-dioxane solvent mixture. A catalytic amount of Pd/C or Pd black is added. The
 mixture is then subjected to an atmosphere of hydrogen gas (typically at 1 atm) and stirred
 vigorously until the reaction is complete. This step removes the benzyloxy group from the
 isoxazole (which was part of the original AB-ring assembly) and other benzyl-type protecting
 groups.
- Final Purification: The catalyst is removed by filtration through Celite, and the solvent is
 evaporated. The final tetracycline analogue is purified by preparative rp-HPLC to yield the
 active antibiotic.

Signaling Pathway and Mechanism of Action

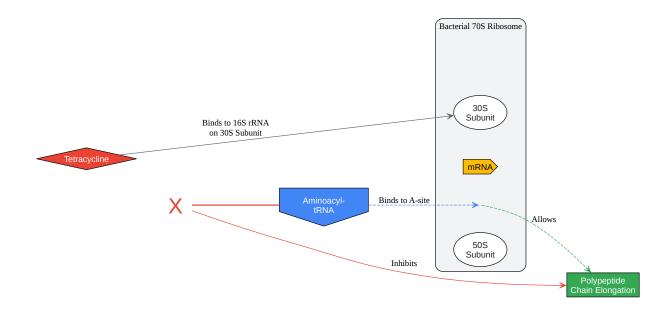
As an intermediate, **TP748** has no inherent biological activity. The therapeutic action resides in the final tetracycline antibiotics synthesized from it. These antibiotics are potent inhibitors of bacterial protein synthesis.

Inhibition of Bacterial Protein Synthesis



Tetracyclines exert their bacteriostatic effect by binding to the bacterial 70S ribosome, specifically to the 30S small subunit. This binding physically obstructs the protein translation process.

The primary mechanism involves blocking the accommodation of aminoacyl-tRNA (aa-tRNA) at the ribosomal A-site (acceptor site). By binding to a high-affinity site on the 16S rRNA within the 30S subunit, the tetracycline molecule sterically hinders the incoming aa-tRNA from correctly pairing with its corresponding mRNA codon. This prevents the elongation of the nascent polypeptide chain, thereby halting protein synthesis and bacterial growth.





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Diagram 2: Mechanism of tetracycline-mediated inhibition of protein synthesis.

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